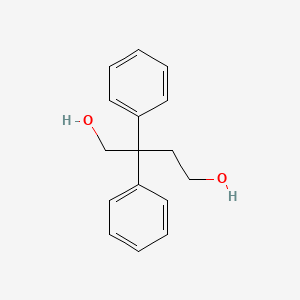

1,4-Butanediol, 2,2-diphenyl-

CAS No.: 69177-61-3

Cat. No.: VC14048856

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69177-61-3 |

|---|---|

| Molecular Formula | C16H18O2 |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | 2,2-diphenylbutane-1,4-diol |

| Standard InChI | InChI=1S/C16H18O2/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2 |

| Standard InChI Key | IFPCJRNQKJORGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCO)(CO)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2-diphenylbutane-1,4-diol, reflects its symmetrical substitution pattern: hydroxyl groups occupy the first and fourth carbons of the butanediol chain, while two phenyl rings are bonded to the second carbon. This configuration confers steric bulk and electronic effects that influence its reactivity and physical properties. The canonical SMILES representation, C1=CC=C(C=C1)C(CCO)(CO)C2=CC=CC=C2, highlights the spatial arrangement of functional groups.

Physical and Thermal Characteristics

As a crystalline solid, 1,4-butanediol, 2,2-diphenyl- exhibits moderate solubility in polar organic solvents such as ethanol and dimethylformamide. Its melting point and boiling point remain undocumented in available literature, though analogous diols suggest a melting range of 80–120°C. The presence of hydroxyl groups facilitates hydrogen bonding, enhancing thermal stability compared to non-polar analogs.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.31 g/mol | |

| CAS No. | 69177-61-3 | |

| IUPAC Name | 2,2-Diphenylbutane-1,4-diol |

Synthesis and Optimization Strategies

Hydroformylation and Hydrogenation

The synthesis of 1,4-butanediol, 2,2-diphenyl- primarily involves hydroformylation followed by hydrogenation. In a representative protocol, allyl alcohol derivatives undergo hydroformylation at 86°C under 80 kg/cm² pressure in the presence of a rhodium-phosphorous catalyst system . This step introduces formyl groups, which are subsequently reduced to hydroxyl groups via hydrogenation. The use of diphenyl ether as a solvent enhances reaction efficiency by stabilizing intermediates .

Catalytic Systems and Yield Optimization

Catalyst selection critically impacts yield and selectivity. Rhodium complexes paired with tris(2,4-di-tert-butylphenyl)phosphite demonstrate superior activity, achieving conversions exceeding 85% in hydroformylation . Post-reaction extraction with alkaline aqueous solutions isolates the diol while preserving the catalyst for recycling, reducing operational costs .

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 86°C | |

| Pressure | 80 kg/cm² | |

| Catalyst | Rhodium-phosphorous complex | |

| Solvent | Diphenyl ether |

Applications in Materials Science and Organic Synthesis

Polymer Chemistry

The compound serves as a monomer in synthesizing polyesters and polyurethanes with enhanced mechanical properties. For instance, enzymatic copolymerization with diethyl succinate and dilinoleic diol yields poly(butylene succinate-co-dilinoleic succinate) (PBS:DLS), a biodegradable elastomer with applications in biomedical devices . The rigid phenyl groups in 1,4-butanediol, 2,2-diphenyl- improve the thermal stability and glass transition temperature () of resulting polymers .

Chiral Building Blocks

The stereochemical rigidity of the 2,2-diphenyl substitution makes this diol a valuable chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure pharmaceuticals, such as β-blockers and antiviral agents, by inducing stereoselectivity in catalytic reactions.

Future Research Directions

Advanced Material Development

Ongoing research explores the integration of 1,4-butanediol, 2,2-diphenyl- into liquid crystalline polymers and self-healing materials. Its ability to form hydrogen-bonded networks could enable the design of stimuli-responsive smart materials for sensors and actuators.

Green Chemistry Initiatives

Efforts to replace rhodium catalysts with cheaper, earth-abundant alternatives (e.g., iron or nickel complexes) aim to reduce the environmental footprint of synthesis processes. Enzymatic routes using lipases, as demonstrated in copolymer production, offer a promising avenue for sustainable manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume